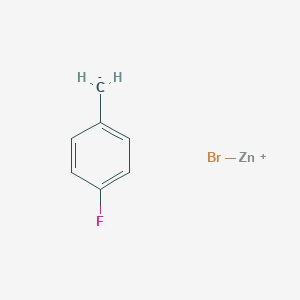
Bromozinc(1+) (4-fluorophenyl)methanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromozinc(1+) (4-fluorophenyl)methanide is an organozinc compound that features a bromozinc cation coordinated to a 4-fluorophenylmethanide anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromozinc(1+) (4-fluorophenyl)methanide can be synthesized through the reaction of 4-fluorobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
Preparation of 4-fluorobenzyl bromide: This can be achieved by brominating 4-fluorotoluene using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of this compound: The 4-fluorobenzyl bromide is then reacted with zinc powder in THF under an inert atmosphere to form the desired organozinc compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Bromozinc(1+) (4-fluorophenyl)methanide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromozinc group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under mild conditions.
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide in a solvent like THF or toluene.
Major Products
Substitution Reactions: The major products are typically substituted benzyl derivatives.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Applications De Recherche Scientifique
Bromozinc(1+) (4-fluorophenyl)methanide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: It is used in the preparation of functional materials, including polymers and electronic materials.
Mécanisme D'action
The mechanism of action of Bromozinc(1+) (4-fluorophenyl)methanide in chemical reactions involves the nucleophilic attack of the 4-fluorophenylmethanide anion on electrophilic centers. The zinc cation stabilizes the anionic intermediate, facilitating the reaction. In cross-coupling reactions, the compound acts as a nucleophilic partner, transferring the 4-fluorophenyl group to the electrophilic aryl halide.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bromozinc(1+) (2-chloro-5-fluorophenyl)methanide
- Bromozinc(1+) (2,5-difluorophenyl)methanide
Uniqueness
Bromozinc(1+) (4-fluorophenyl)methanide is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where the 4-fluorophenyl group is desired.
Propriétés
Numéro CAS |
223761-28-2 |
|---|---|
Formule moléculaire |
C7H6BrFZn |
Poids moléculaire |
254.4 g/mol |
InChI |
InChI=1S/C7H6F.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
ITHMAZGQCBSQFB-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=CC=C(C=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one](/img/structure/B12582219.png)
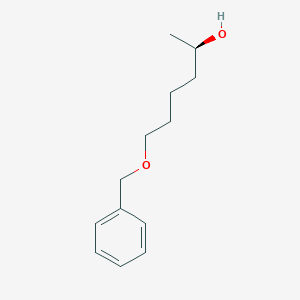
![3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12582224.png)
![2,3,6,7,10,11-Hexakis[2-(hexyloxy)ethoxy]triphenylene](/img/structure/B12582231.png)

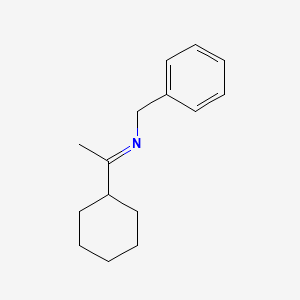
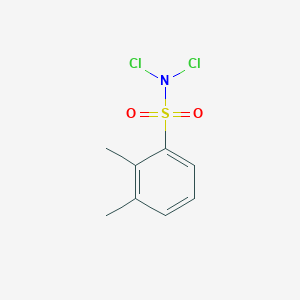
![1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one](/img/structure/B12582248.png)
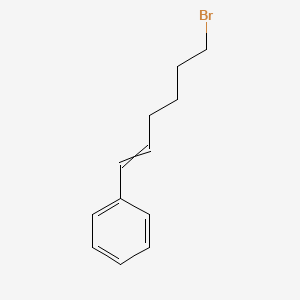
![Benzaldehyde, 4-[2-[5-(hydroxymethyl)-2-pyridinyl]ethoxy]-](/img/structure/B12582274.png)
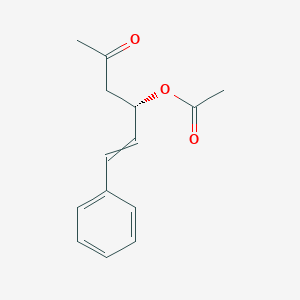

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide](/img/structure/B12582294.png)
![9-Ethyl-N,N-diphenyl-6-[2-(pyridin-4-YL)ethenyl]-9H-carbazol-3-amine](/img/structure/B12582297.png)
